4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate
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Overview
Description
4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a methoxyphenyl group and a dichlorobenzyl group linked through an oxime ester, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate typically involves the reaction of 4-methoxyphenol with 2,6-dichlorobenzyl chloride in the presence of a base to form the intermediate 4-methoxyphenyl 2,6-dichlorobenzyl ether. This intermediate is then reacted with an appropriate oxime ester to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The oxime ester can be reduced to the corresponding amine.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted benzyl ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate involves its interaction with specific molecular targets. The oxime ester linkage can undergo hydrolysis to release active intermediates that interact with cellular components, leading to various biological effects. The methoxy and dichlorobenzyl groups may also contribute to its activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Shares the methoxyphenyl group but lacks the oxime ester and dichlorobenzyl groups.
2,6-Dichlorobenzyl Alcohol: Contains the dichlorobenzyl group but lacks the methoxyphenyl and oxime ester groups.
4-Methoxyphenyl 2,6-Dichlorobenzyl Ether: An intermediate in the synthesis of the target compound, containing both the methoxyphenyl and dichlorobenzyl groups but lacking the oxime ester linkage.
Uniqueness
4-Methoxyphenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-methoxyphenyl) (3Z)-3-[(2,6-dichlorophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-22-12-5-7-13(8-6-12)24-17(21)9-10-20-23-11-14-15(18)3-2-4-16(14)19/h2-8,10H,9,11H2,1H3/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLRVLMLEBEXOM-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CC=NOCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC(=O)C/C=N\OCC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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